molecular formula C9H10F3N3O2 B1468351 [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]acetic acid CAS No. 1189583-11-6

[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]acetic acid

Cat. No.: B1468351
CAS No.: 1189583-11-6
M. Wt: 249.19 g/mol
InChI Key: OTJAEQZXTXHZEU-UHFFFAOYSA-N
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Description

“[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]acetic acid” is a chemical compound with the empirical formula C10H11F3N2O2 . It’s a unique chemical provided by Sigma-Aldrich to early discovery researchers . The compound is part of a collection of unique chemicals, and Sigma-Aldrich does not collect analytical data for this product .


Molecular Structure Analysis

The compound has a molecular weight of 248.20 . It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .


Physical And Chemical Properties Analysis

The compound has an empirical formula of C10H11F3N2O2 and a molecular weight of 248.20 . It contains a trifluoromethyl group, which has significant electronegativity .

Scientific Research Applications

Synthesis and Molecular Structure

A key focus has been on the synthesis of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridine compounds and understanding their molecular conformations and hydrogen bonding patterns. For instance, Sagar et al. (2017) detailed the synthesis and molecular structures of three closely related compounds, highlighting the different hydrogen bonding in their crystal structures, which could affect their chemical reactivity and interactions with biological targets (Sagar et al., 2017).

Chemical Reactions and Mechanisms

Research by Smyth et al. (2007) explored divergent cyclisations of acetic acids with formyl and acetyl electrophiles, leading to the formation of various heterocyclic compounds. This study showcases the sensitivity of cyclisation outcomes to reagents and reaction conditions, indicating the versatility of such compounds in synthetic chemistry (Smyth et al., 2007).

Biological Activities

A series of studies have investigated the antimicrobial and potential antitumor activities of derivatives. Kumar et al. (2012) synthesized and tested the antimicrobial efficacy of some pyrazolyl(pyridin-4-yl)methanones, suggesting that certain substituents can significantly enhance biological activity (Kumar et al., 2012). Moreover, Chandak et al. (2013) evaluated the antibacterial and antifungal activities of pyrazolo[3,4-b]pyridines, indicating the potential of these compounds in developing new antimicrobial agents (Chandak et al., 2013).

Catalysis and Material Science

An innovative application involves the use of pyrazolo[4,3-c]pyridin derivatives in catalysis and material science, demonstrating the functional versatility of these compounds. For example, Xie et al. (2014) described the use of Cu(II)/pypzacac complexes for the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, showcasing their potential as efficient and recyclable catalysts (Xie et al., 2014).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . This suggests potential future directions in the development of new drugs .

Properties

IUPAC Name

2-[3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O2/c10-9(11,12)8-5-3-13-2-1-6(5)15(14-8)4-7(16)17/h13H,1-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJAEQZXTXHZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]acetic acid
Reactant of Route 2
[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]acetic acid
Reactant of Route 3
[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]acetic acid
Reactant of Route 4
[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]acetic acid
Reactant of Route 6
[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]acetic acid

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